Cas no 4349-07-9 (5-Iodopyrimidin-4-ol)

5-Iodopyrimidin-4-ol is a halogenated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include an iodine substituent at the 5-position and a hydroxyl group at the 4-position, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The iodine moiety enhances reactivity in palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, while the hydroxyl group allows for further functionalization. This compound is particularly valuable in the development of nucleoside analogs and heterocyclic scaffolds. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications.
5-Iodopyrimidin-4-ol structure
5-Iodopyrimidin-4-ol structure
Product Name:5-Iodopyrimidin-4-ol
CAS No:4349-07-9
MF:C4H3IN2O
MW:221.983892679214
MDL:MFCD08276158
CID:830265
Update Time:2025-10-30

5-Iodopyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Iodopyrimidin-4-ol
    • 5-IODO-1H-PYRIMIDIN-4-ONE
    • C4H3IN2O
    • 5-iodo-1H-pyrimidin-6-one
    • 5-Iodo-4-pyrimidinol
    • 5-IODOPYRIMIDIN-4(3H)-ONE
    • 4(1H)-Pyrimidinone, 5-iodo-
    • 5-Iodo-3,4-dihydropyrimidin-4-one
    • 4-Hydroxy-5-iodopyrimidine
    • 5-iodopyrimidin-4(1h)-one
    • BCP22619
    • EBD450493
    • HP23867
    • RP27353
    • PB34035
    • CJ-
    • D
    • MDL: MFCD08276158
    • Inchi: 1S/C4H3IN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
    • InChI Key: SMIGOGPUTQXOKF-UHFFFAOYSA-N
    • SMILES: IC1=CN=CNC1=O

Computed Properties

  • Exact Mass: 221.92900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 173
  • Topological Polar Surface Area: 41.5

Experimental Properties

  • Density: 2.40±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 254-265 ºC
  • Solubility: Dissolution (67 g/l) (25 º C),
  • Water Partition Coefficient: Soluble in water (67 g/L) (25°C).
  • PSA: 46.01000
  • LogP: 0.78680
  • Sensitiveness: Light Sensitive

5-Iodopyrimidin-4-ol Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-Iodopyrimidin-4-ol

5-Iodopyrimidin-4-ol (CAS No. 4349-07-9): A Comprehensive Overview

5-Iodopyrimidin-4-ol (CAS No. 4349-07-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This pyrimidine derivative, characterized by the presence of an iodine atom at the 5-position, has shown promising potential in various applications, including as a building block for the synthesis of bioactive molecules and as a lead compound in drug discovery.

The chemical structure of 5-Iodopyrimidin-4-ol consists of a pyrimidine ring with a hydroxyl group at the 4-position and an iodine atom at the 5-position. This unique arrangement confers the compound with specific physicochemical properties that make it an attractive candidate for further exploration. The iodine substituent, in particular, offers several advantages, such as enhancing the lipophilicity and reactivity of the molecule, which can be crucial for optimizing its biological activity.

In recent years, 5-Iodopyrimidin-4-ol has been extensively studied for its potential in developing novel therapeutic agents. One notable area of research involves its use as a scaffold for the synthesis of antiviral and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of a series of 5-substituted pyrimidin-4(3H)-ones, including derivatives of 5-Iodopyrimidin-4-ol. These compounds exhibited potent antiviral activity against various strains of influenza virus, making them promising candidates for further development.

Beyond antiviral applications, 5-Iodopyrimidin-4-ol has also shown promise in cancer research. A recent study in the Cancer Research journal reported that certain derivatives of 5-Iodopyrimidin-4-ol demonstrated significant cytotoxicity against several human cancer cell lines. The researchers found that these compounds could selectively target and inhibit key enzymes involved in cancer cell proliferation, thereby providing a potential mechanism for their therapeutic effect.

The versatility of 5-Iodopyrimidin-4-ol extends to its use as a synthetic intermediate in organic chemistry. Its reactivity and functional group diversity make it an ideal starting material for the preparation of more complex molecules. For example, it can be readily converted into various substituted pyrimidines through reactions such as Suzuki coupling or palladium-catalyzed cross-coupling reactions. These transformations are crucial for generating a wide range of bioactive compounds with diverse biological activities.

In addition to its applications in drug discovery and organic synthesis, 5-Iodopyrimidin-4-ol has also been explored for its potential in diagnostic imaging. The iodine atom can be radiolabeled to create imaging agents that can be used to visualize specific biological processes or disease states. This approach has shown promise in improving the accuracy and sensitivity of diagnostic techniques, particularly in oncology and neurology.

The safety profile of 5-Iodopyrimidin-4-ol is another important consideration for its use in pharmaceutical development. Extensive toxicity studies have demonstrated that this compound is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity, thorough safety evaluations are essential to ensure its safe use in clinical settings.

In conclusion, 5-Iodopyrimidin-4-ol (CAS No. 4349-07-9) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile properties make it an attractive candidate for further exploration and development. As ongoing research continues to uncover new applications and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing therapeutic options for a range of diseases.

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